molecular formula C9H21N2O2+ B1264212 7,8-Diaminononanoate cation

7,8-Diaminononanoate cation

Cat. No.: B1264212
M. Wt: 189.28 g/mol
InChI Key: KCEGBPIYGIWCDH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-diaminononanoate cation is conjugate acid of 7,8-diaminononanoic acid. It is a conjugate acid of a 7,8-diaminononanoic acid.

Scientific Research Applications

Biochemical Applications

  • Metabolite in Microbial Metabolism
    • 7,8-Diaminononanoate cation is produced by Escherichia coli as part of its metabolic processes. It plays a role in the biosynthesis of biotin and other coenzymes, highlighting its importance in microbial physiology .
  • Role in Coenzyme Biosynthesis
    • Recent studies have indicated that 7,8-diaminononanoate is involved in the biosynthetic pathways of essential coenzymes such as biotin. This function underscores its relevance in cellular metabolism and enzyme function .
  • Potential Anticancer Applications
    • Research has suggested that modulation of compounds like 7,8-diaminononanoate can influence drug sensitivity in cancer treatments. For instance, its interaction with cellular pathways may enhance the efficacy of chemotherapeutic agents like cisplatin .

Industrial Applications

  • Biotechnological Uses
    • The compound's ability to act as a precursor for various biochemical syntheses makes it valuable in biotechnology. It can be utilized to produce biopolymers or other bioactive compounds through microbial fermentation processes.
  • Cosmetic Formulations
    • In cosmetic science, 7,8-diaminononanoate is explored for its properties as a conditioning agent and emulsifier. Its ability to enhance skin hydration and stability in formulations is being researched .

Case Studies

StudyFocusFindings
Study on E. coli MetabolismInvestigated the metabolic pathways involving 7,8-diaminononanoateIdentified its role as a metabolite crucial for biotin synthesis .
Anticancer Drug SensitivityExplored the modulation of cisplatin sensitivityFound that alterations in metabolic profiles including 7,8-diaminononanoate can affect drug efficacy .
Cosmetic ApplicationsEvaluated conditioning propertiesDemonstrated improved skin hydration and formulation stability .

Properties

Molecular Formula

C9H21N2O2+

Molecular Weight

189.28 g/mol

IUPAC Name

7,8-bis(azaniumyl)nonanoate

InChI

InChI=1S/C9H20N2O2/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7-8H,2-6,10-11H2,1H3,(H,12,13)/p+1

InChI Key

KCEGBPIYGIWCDH-UHFFFAOYSA-O

Canonical SMILES

CC(C(CCCCCC(=O)[O-])[NH3+])[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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